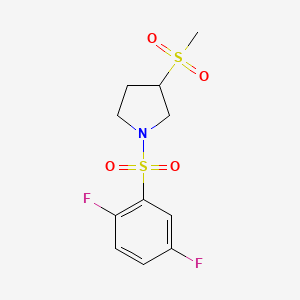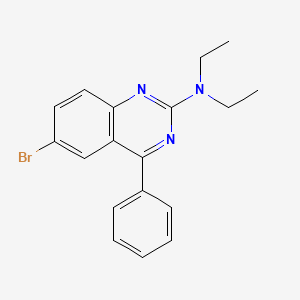
6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinazoline derivatives, including 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride .Molecular Structure Analysis
The molecular structure of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine consists of a quinazoline core with a bromine atom at the 6th position, a phenyl group at the 4th position, and a diethylamine group attached to the nitrogen atom .Chemical Reactions Analysis
Quinazoline derivatives, including 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, can undergo various chemical reactions. For instance, anthranilic acid was adopted as the starting material to generate a series of 6-bromo-4-alkylthioquinazoline compounds via phase-transfer catalysis through a sequence of reaction, including acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution .Scientific Research Applications
Pharmacological Potential
6-bromoquinazolinones, such as 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, are significant for their pharmacological importance. They have been researched for anti-inflammatory, analgesic, and anti-bacterial activities. Various derivatives of 6-bromoquinazolinones have been synthesized and evaluated for these pharmacological activities, indicating their potential in medicinal chemistry (Rajveer et al., 2010).
Antimicrobial Activity
Research has been conducted on the antimicrobial activities of newer quinazolinones, including 6-bromo derivatives. This research suggests the potential utility of these compounds in combating microbial infections (Patel et al., 2006).
Cytotoxicity and Anticancer Properties
Studies have been performed on novel polycarbo-substituted imidazoquinazolines derived from 6-bromoquinazolinones, evaluating their cytotoxicity against various cancer cell lines. These studies suggest potential applications in cancer research and treatment (Khoza et al., 2015).
Chemical Synthesis and Characterization
Several studies focus on the synthesis and characterization of 6-bromoquinazolinone derivatives. These include methodologies for one-pot synthesis and characterization using analytical and spectral data, highlighting their importance in chemical research (Mohammadi & Hossini, 2011).
Antiviral Activities
Some 6-bromoquinazolinone derivatives have been studied for their antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. This suggests their potential use in antiviral drug development (Selvam et al., 2010).
properties
IUPAC Name |
6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZWKBHSQRKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)
![2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2803536.png)
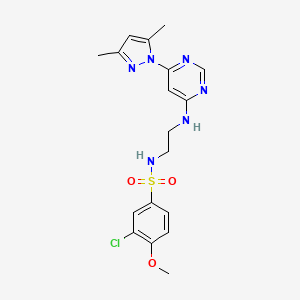
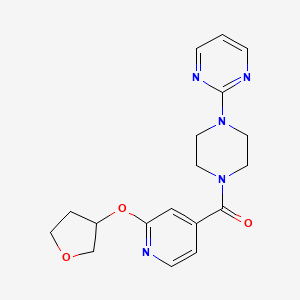
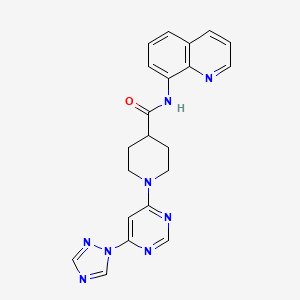
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)
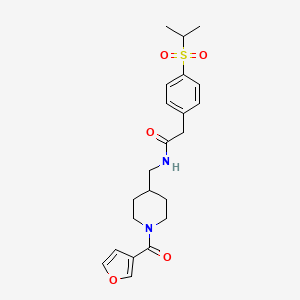
![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)
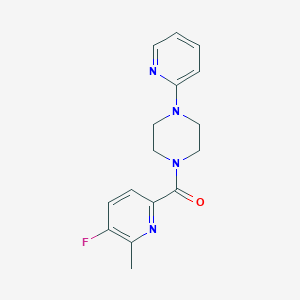
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)
